Aloc-Arg(Pbf)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

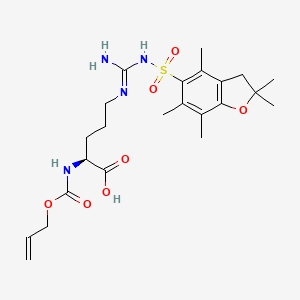

Aloc-Arg(Pbf)-OH, also known as allyloxycarbonyl-arginine-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-hydroxide, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under specific conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-Arg(Pbf)-OH typically involves the protection of the arginine amino group with an allyloxycarbonyl group and the side chain with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group. The process generally includes the following steps:

Protection of the amino group: The amino group of arginine is protected using allyloxycarbonyl chloride in the presence of a base such as triethylamine.

Protection of the side chain: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Aloc-Arg(Pbf)-OH undergoes several types of chemical reactions, including:

Deprotection reactions: The allyloxycarbonyl group can be removed using palladium-catalyzed hydrogenation, while the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group can be removed using trifluoroacetic acid.

Coupling reactions: It can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.

Common Reagents and Conditions

Palladium-catalyzed hydrogenation: Used for the removal of the allyloxycarbonyl group.

Trifluoroacetic acid: Used for the removal of the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group.

N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole: Used in coupling reactions.

Major Products Formed

The major products formed from these reactions are the deprotected arginine and the desired peptide sequences.

Wissenschaftliche Forschungsanwendungen

Aloc-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide synthesis: It is used in the synthesis of peptides and proteins, allowing for the incorporation of arginine residues in a protected form.

Drug development: It is used in the development of peptide-based drugs, providing a stable and easily removable protecting group for arginine.

Biological studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions, allowing for the incorporation of arginine residues in a controlled manner.

Wirkmechanismus

The mechanism of action of Aloc-Arg(Pbf)-OH involves the protection of the amino and guanidino groups of arginine, preventing unwanted side reactions during peptide synthesis. The allyloxycarbonyl group provides stability under basic conditions, while the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl group provides stability under acidic conditions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled incorporation of arginine residues into peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Arg(Pbf)-OH: Fluorenylmethyloxycarbonyl-arginine-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-hydroxide.

Boc-Arg(Pbf)-OH: Tert-butyloxycarbonyl-arginine-(2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl)-hydroxide.

Uniqueness

Aloc-Arg(Pbf)-OH is unique due to its allyloxycarbonyl protecting group, which provides stability under basic conditions and can be removed using palladium-catalyzed hydrogenation. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is required.

Biologische Aktivität

Aloc-Arg(Pbf)-OH, a derivative of arginine, is commonly used in peptide synthesis due to its unique properties and biological activities. The compound is characterized by its ability to form stable peptide bonds and its role in enhancing the biological efficacy of peptides. This article delves into the biological activity of this compound, discussing its synthesis, applications, and the impact of its structural modifications on biological functions.

Synthesis and Properties

This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Pbf (pentamethyl-dihydrobenzofuran-5-sulfonyl) protecting group allows for selective deprotection under mild conditions. This property is beneficial in constructing complex peptides that require multiple protecting groups. The compound exhibits high purity levels, typically exceeding 99%, which is critical for maintaining biological activity in experimental settings .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides containing arginine residues. This compound has been evaluated for its ability to disrupt microbial membranes, which is a common mechanism of action for antimicrobial peptides. Research indicates that modifications to the arginine side chain can enhance membrane interaction and penetration, increasing the efficacy of these compounds against various pathogens .

Cell Penetration

This compound has been investigated for its role in enhancing cell-penetrating peptide (CPP) activity. The incorporation of arginine residues is known to facilitate cellular uptake due to their positive charge and ability to interact with negatively charged cell membranes. Studies demonstrate that N-methylation of arginine derivatives can further improve cell penetration, suggesting that structural modifications can significantly influence biological activity .

Case Study 1: SPPS Optimization

A study focused on optimizing the incorporation of Fmoc-Arg(Pbf)-OH in SPPS revealed that using N-butylpyrrolidinone (NBP) as a solvent improved coupling efficiency while minimizing side reactions such as δ-lactam formation. This optimization strategy involved maintaining a temperature of 45 °C during coupling, which enhanced the solubility and reactivity of the amino acid .

| Time (min) | Coupling Efficiency (%) | δ-Lactam Formation (%) |

|---|---|---|

| 30 | >99 | 12 |

| 120 | >99 | - |

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial activity of peptides synthesized with this compound was assessed against Pseudomonas species. The study utilized an alanine scan to determine the contribution of specific residues to overall bioactivity. Findings indicated that peptides with higher arginine content exhibited enhanced antimicrobial properties compared to those with fewer arginine residues .

Discussion

The biological activity of this compound is significantly influenced by its structural characteristics and the context in which it is used. Its role in enhancing peptide stability, solubility, and cellular interactions makes it a valuable component in peptide synthesis. Furthermore, ongoing research into modifications of arginine derivatives continues to reveal new avenues for improving their therapeutic potential.

Eigenschaften

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(prop-2-enoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O7S/c1-7-11-33-22(30)26-17(20(28)29)9-8-10-25-21(24)27-35(31,32)19-14(3)13(2)18-16(15(19)4)12-23(5,6)34-18/h7,17H,1,8-12H2,2-6H3,(H,26,30)(H,28,29)(H3,24,25,27)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQSGSUWYKEYOJ-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC=C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC=C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.